molecular formula C18H22N4O2 B7171984 N-[2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]-2-oxoethyl]benzamide

N-[2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]-2-oxoethyl]benzamide

Cat. No.: B7171984
M. Wt: 326.4 g/mol
InChI Key: KOSQZMBJOXSBAS-UHFFFAOYSA-N
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Description

N-[2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]-2-oxoethyl]benzamide is a complex organic compound that features a combination of pyrazole, piperidine, and benzamide moieties

Properties

IUPAC Name

N-[2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-14-10-20-22(12-14)16-8-5-9-21(13-16)17(23)11-19-18(24)15-6-3-2-4-7-15/h2-4,6-7,10,12,16H,5,8-9,11,13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSQZMBJOXSBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2CCCN(C2)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]-2-oxoethyl]benzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

N-[2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]-2-oxoethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]-2-oxoethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]-2-oxoethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(piperidine-4-yl)benzamide: Shares the piperidine and benzamide moieties but lacks the pyrazole group.

    4-methylpyrazole derivatives: Contain the pyrazole group but differ in other structural aspects.

Uniqueness

N-[2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]-2-oxoethyl]benzamide is unique due to its combination of pyrazole, piperidine, and benzamide moieties, which confer specific chemical and biological properties not found in similar compounds .

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